An In-depth Technical Guide to N-(5-amino-2-methoxyphenyl)benzamide: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to N-(5-amino-2-methoxyphenyl)benzamide: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of N-(5-amino-2-methoxyphenyl)benzamide, a substituted aromatic amide with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the compound's chemical identity, synthetic pathways, analytical characterization, and prospective applications, grounded in the established principles of organic chemistry and pharmacology.
Chemical Identity and Physicochemical Properties
N-(5-amino-2-methoxyphenyl)benzamide belongs to the class of N-aryl benzamides, characterized by a benzoyl group attached to the nitrogen of a substituted aniline, in this case, 5-amino-2-methoxyaniline. This molecular architecture serves as a versatile scaffold in medicinal chemistry.
Data Presentation: Computed Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₄H₁₄N₂O₂ | (Calculated) |
| Molecular Weight | 242.27 g/mol | (Calculated) |
| Appearance | Expected to be a solid, likely a crystalline powder | [General observation for similar compounds] |
| XLogP3 | ~2.5-3.0 | (Predicted) |
| Hydrogen Bond Donors | 2 | (Calculated) |
| Hydrogen Bond Acceptors | 3 | (Calculated) |
| Rotatable Bond Count | 3 | (Calculated) |
These properties are predicted based on the chemical structure and may vary from experimental values.
Strategic Synthesis of N-(5-amino-2-methoxyphenyl)benzamide
While a specific, peer-reviewed synthesis for N-(5-amino-2-methoxyphenyl)benzamide is not prominently documented, a reliable synthetic route can be designed based on established methods for amide bond formation and functional group manipulation. The most logical and field-proven approach is a two-step synthesis starting from a commercially available nitroaniline precursor. This strategy offers high yields and avoids potential side reactions associated with the free amine during the acylation step.
Experimental Workflow: Proposed Two-Step Synthesis
Caption: Proposed two-step synthesis of the target compound.
Protocol 1: Synthesis of N-(2-methoxy-5-nitrophenyl)benzamide (Intermediate)
This protocol is based on standard Schotten-Baumann conditions for the acylation of anilines.
Causality: 2-Methoxy-5-nitroaniline is chosen as the starting material because the nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic side reactions. The acylation is directed at the more nucleophilic amino group. A base like triethylamine (TEA) or pyridine is essential to neutralize the HCl byproduct, driving the reaction to completion.
Methodology:
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Reaction Setup: To a solution of 2-methoxy-5-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).
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Acylation: Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise over 15 minutes, ensuring the temperature does not exceed 5 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
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Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure intermediate.
Protocol 2: Synthesis of N-(5-amino-2-methoxyphenyl)benzamide (Final Product)
This step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the method of choice due to its high efficiency and clean reaction profile.
Causality: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups to amines using hydrogen gas. This method is chemoselective, meaning it will not reduce the amide bond or the aromatic rings under standard conditions. Solvents like ethanol or ethyl acetate are commonly used as they are relatively inert and effectively dissolve the starting material.
Methodology:
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Reaction Setup: Dissolve the intermediate, N-(2-methoxy-5-nitrophenyl)benzamide (1.0 eq), in ethanol in a hydrogenation vessel.
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Catalyst Addition: Add 10% Pd/C catalyst (typically 5-10% by weight of the substrate).
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Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or using a balloon) and stir the mixture vigorously at room temperature.
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Reaction Progression: Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
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Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.
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Purification: Concentrate the filtrate under reduced pressure to yield the crude product. N-(5-amino-2-methoxyphenyl)benzamide can be purified by recrystallization or column chromatography if necessary.
Analytical Characterization and Quality Control
A self-validating analytical workflow is crucial to confirm the identity and purity of the synthesized compound.
Logical Relationship: Analytical Workflow
Caption: Workflow for analytical characterization.
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¹H and ¹³C NMR Spectroscopy: Provides unambiguous confirmation of the molecular structure by showing the chemical shifts, integration, and coupling patterns of all protons and carbon atoms.
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Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
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Infrared (IR) Spectroscopy: Identifies the key functional groups, such as N-H stretches for the amine and amide, a C=O stretch for the amide, and C-O stretches for the methoxy group.
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High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound, typically aiming for >95% for research applications.
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Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Applications in Drug Discovery and Development
While N-(5-amino-2-methoxyphenyl)benzamide itself is not a widely reported therapeutic agent, its structural motifs are present in numerous biologically active molecules. This makes it a valuable building block and a lead compound for further optimization.
Expertise & Experience: The aminobenzamide scaffold is a "privileged structure" in medicinal chemistry. The primary amine offers a synthetic handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR). The methoxy group can influence solubility and metabolic stability, and its position on the ring can direct binding interactions with biological targets.
Potential Therapeutic Areas:
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Oncology: Substituted 2-aminobenzamides are known to act as histone deacetylase (HDAC) inhibitors, which are a validated class of anti-cancer agents.[1] The core structure could be elaborated to target the zinc-containing active site of HDAC enzymes.
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Infectious Diseases: Benzamide derivatives have shown potent activity against parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness.[2] This compound could serve as a starting point for developing new anti-trypanosomal agents.
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Metabolic Diseases: The related N-aminobenzamide scaffold has been investigated for its ability to inhibit dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[3]
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Inflammation and Microbiology: Various substituted benzamides have been explored for their anti-inflammatory, antibacterial, and antifungal properties.[4][5]
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for N-(5-amino-2-methoxyphenyl)benzamide is not available. Therefore, precautions should be based on the hazard profiles of structurally related aminobenzamides.
Trustworthiness: The following protocols represent a conservative and safe approach to handling this class of compounds. Always consult a specific SDS if one becomes available.
General Precautions:
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles or a face shield.
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Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
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Body Protection: Wear a lab coat.
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Hygiene: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Hazard Profile (Inferred from Related Compounds):
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Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
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Irritation: May cause skin, eye, and respiratory tract irritation.
Storage:
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Store in a tightly sealed container.
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Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
References
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Zibo Hangyu Biotechnology Development Co., Ltd. n-(5-amino-2-methoxyphenyl)benzamide. Available at: [Link]
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Gudino, N., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. European Journal of Medicinal Chemistry, 125, 879-887. Available at: [Link]
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El-Malah, A. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 207-226. Available at: [Link]
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ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available at: [Link]
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Sato, T., et al. (2012). Anti-tumor activity of new orally bioavailable 2-amino-5-(thiophen-2-yl)benzamide-series histone deacetylase inhibitors, possessing an aqueous soluble functional group as a surface recognition domain. Bioorganic & Medicinal Chemistry Letters, 22(5), 1821-1824. Available at: [Link]
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PubChem. N-(2-aminophenyl)benzamide. Available at: [Link]
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ResearchGate. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]
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ResearchGate. Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. Available at: [Link]
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NJ Department of Health. Hazard Substance Fact Sheet: Benzamide. Available at: [Link]
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ResearchGate. Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Available at: [Link]
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